N-(tert-butyl)-[1,1-biphenyl]-4-carboxamide
Overview
Description
[1,1’-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a carboxamide group at the 4-position and a tert-butyl group attached to the nitrogen atom of the carboxamide. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzene reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl derivative with an appropriate amine, such as tert-butylamine, under suitable conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and other reduced forms of the carboxamide group.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving protein-ligand interactions.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-carboxamide: Lacks the tert-butyl group, which can affect its solubility and reactivity.
[1,1’-Biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, leading to different chemical properties and reactivity.
[1,1’-Biphenyl]-4-methanol: Features a hydroxyl group, which can influence its hydrogen bonding and solubility.
Uniqueness: The presence of the tert-butyl group in [1,1’-Biphenyl]-4-carboxamide, N-(1,1-dimethylethyl)- enhances its steric bulk and hydrophobicity, which can influence its interactions with biological targets and its solubility in organic solvents. This makes it a unique compound with distinct properties compared to its analogs .
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-tert-butyl-4-phenylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)18-16(19)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,18,19) |
InChI Key |
FMSIMWLEPRZIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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